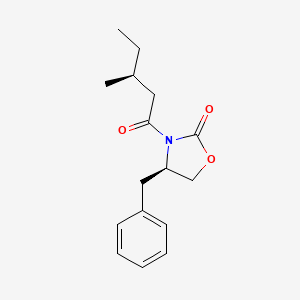

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one

Description

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one (CAS: 133729-84-7) is a chiral oxazolidinone derivative widely utilized as a chiral auxiliary in asymmetric synthesis. Its stereochemistry (3S,4R) and 3-methylpentanoyl substituent confer unique reactivity and selectivity in aldol reactions, acylations, and other stereoselective transformations . The compound’s structure combines a benzyl group at C4 and a branched 3-methylpentanoyl chain at C3, which distinguishes it from related oxazolidinones.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDPQMGISZMVOQ-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460280 | |

| Record name | (4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228267-64-9 | |

| Record name | (4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Acylation with 3-Methylpentanoyl Chloride: The final step involves the acylation of the oxazolidinone ring with 3-methylpentanoyl chloride, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or acyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves its interaction with specific molecular targets. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through stereoselective reactions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of the reaction .

Comparison with Similar Compounds

Substituent Variations in the Acyl Group

The substituent at C3 significantly influences reactivity, solubility, and stereochemical outcomes. Below is a comparison of key analogs:

Stereochemical Effects

- Enantiomeric Pairs : highlights enantiomers (14 and ent-14) with opposing optical rotations ([α]D²⁵ −49 vs. +48), demonstrating how stereochemistry dictates biological activity (e.g., receptor affinity) .

- C4 Configuration : The (3S,4R) configuration in the target compound contrasts with (4S) in analogs like (S)-4-benzyl-3-propionyloxazolidin-2-one (CAS: 101711-78-8), altering steric environments and reaction outcomes .

Physicochemical Properties

- Lipophilicity: The 3-methylpentanoyl group in the target compound increases lipophilicity (logP ~2.8) compared to 3-methylbutanoyl derivatives (logP ~2.3), impacting membrane permeability in bioactive contexts .

- Melting Points: Branched acyl chains (e.g., 3-methylpentanoyl) generally lower melting points compared to linear chains, enhancing solubility in organic solvents .

Biological Activity

Overview

(3S,4R)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is a chiral oxazolidinone derivative notable for its potential applications in asymmetric synthesis and as a chiral auxiliary. This compound has garnered interest due to its unique chemical properties, which arise from the presence of both benzyl and 3-methylpentanoyl groups. In this article, we will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₆H₂₁NO₃

- Molecular Weight : 275.34 g/mol

- CAS Number : 228267-64-9

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through stereoselective reactions. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of these reactions, enhancing its efficacy in biological systems.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that oxazolidinones possess antibacterial properties. The compound's structural features may enhance its interaction with bacterial ribosomes, inhibiting protein synthesis.

-

Cancer Research :

- Preliminary research suggests potential applications in cancer therapy due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

-

Chiral Auxiliary in Synthesis :

- It is widely used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds which are crucial in pharmaceutical applications.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study conducted by researchers at Hokkaido University investigated the antimicrobial properties of various oxazolidinones, including this compound. The results indicated significant inhibition of Gram-positive bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study: Cancer Cell Proliferation

In another study published in Organic & Biomolecular Chemistry, the effects of this compound on HCT116 colon cancer cells were examined. The compound demonstrated an inhibitory effect on cell proliferation at specific concentrations, suggesting its potential utility in cancer therapeutics.

Q & A

Q. How can the stereochemical integrity of (3S,4R)-4-benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one be preserved during synthesis?

The stereochemical configuration of the oxazolidinone core is critical for its utility as a chiral auxiliary. To preserve the (3S,4R) configuration, employ low-temperature enolate formation using bases like lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) in anhydrous tetrahydrofuran (THF) under inert gas (argon/nitrogen). For example, demonstrates that reactions at –78°C with LHMDS prevent racemization during acylation. Additionally, chiral auxiliaries such as Evans oxazolidinones (e.g., (4R)-4-benzyl derivatives) can enforce stereoselectivity in subsequent alkylation or aldol reactions .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For instance:

- ¹H/¹³C-NMR : and provide detailed assignments for oxazolidinone derivatives, with characteristic signals for the benzyl group (δ ~7.3 ppm, aromatic protons) and the oxazolidinone carbonyl (δ ~170 ppm in ¹³C-NMR).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with precision ≤2 ppm, as shown in for structurally similar compounds .

- X-ray crystallography : Single-crystal analysis (e.g., ) resolves absolute stereochemistry for chiral centers .

Q. What are the key applications of this oxazolidinone derivative in asymmetric synthesis?

This compound serves as a chiral auxiliary in Evans aldol reactions () and alkylations ( ). For example:

- Aldol reactions : The enolate derived from the oxazolidinone reacts with aldehydes to form β-hydroxy carbonyl compounds with >95% diastereoselectivity ().

- Alkylation : Allylation of the enolate with reagents like allyl iodide () yields α-branched ketones with retention of configuration .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or retro-aldol processes) be minimized during functionalization of the oxazolidinone enolate?

- Controlled stoichiometry : Use 1.0–1.2 equivalents of electrophiles (e.g., alkyl halides) to avoid over-alkylation.

- Temperature optimization : Maintain temperatures below –45°C during enolate formation and quenching ().

- In situ quenching : Rapid addition of saturated NH₄Cl or citric acid after reaction completion prevents retro-aldol decomposition () .

Q. What strategies resolve discrepancies in stereochemical outcomes between computational predictions and experimental data?

- Conformational analysis : Use density functional theory (DFT) to model transition states of enolate reactions. highlights the role of steric effects from the benzyl group in directing facial selectivity.

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor kinetic products. For example, shorter reaction times at –78°C favor the (3S,4R) configuration, while prolonged warming may lead to epimerization .

Q. How can the oxazolidinone auxiliary be efficiently removed without damaging sensitive functional groups?

- Hydrolytic cleavage : Treat with lithium hydroperoxide (LiOOH) in THF/water at 0°C to yield carboxylic acids ().

- Reductive methods : Use samarium iodide (SmI₂) or zinc/acetic acid for reductive N–O bond cleavage, preserving adjacent stereocenters () .

Q. What methodologies enable the synthesis of structurally analogous oxazolidinones with modified acyl groups?

- Acylation of chiral alcohols : React (3S,4R)-4-benzyl-oxazolidin-2-one with activated esters (e.g., 3-methylpentanoic acid chloride) in dichloromethane (DCM) using DMAP as a catalyst ().

- Solid-phase synthesis : Immobilize the oxazolidinone on Wang resin for iterative acylations, as demonstrated in peptide-like derivatizations () .

Methodological Challenges

Q. How to address low yields in large-scale syntheses of this compound?

- Solvent optimization : Replace THF with 2-methyltetrahydrofuran (2-MeTHF) for improved solubility and reduced byproduct formation.

- Catalytic additives : Introduce 5 mol% HMPA to enhance enolate reactivity, as shown in for similar systems .

Q. What are the best practices for handling air- and moisture-sensitive reagents in oxazolidinone functionalization?

- Schlenk techniques : Use flame-dried glassware and syringes for reagent transfer under argon.

- In-line purification : Employ solvent drying columns (e.g., activated molecular sieves) for THF and DCM () .

Data Contradictions and Validation

Q. How to reconcile conflicting NMR data for oxazolidinone derivatives in literature?

Q. What validation steps ensure reproducibility of stereochemical assignments?

- Chiral HPLC : Compare retention times with enantiomerically pure standards ().

- Optical rotation cross-checks : Match specific rotation values ([α]D) to literature data (e.g., +125° for (3S,4R) in CHCl₃, as in ) .

Emerging Applications

Q. Can this oxazolidinone be adapted for fluorous-phase synthesis or combinatorial chemistry?

Q. What role does this compound play in synthesizing bioactive natural products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.